molecular formula C25H19ClN2O4S B2376333 Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate CAS No. 422273-76-5

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate

Cat. No.: B2376333
CAS No.: 422273-76-5
M. Wt: 478.95
InChI Key: PVSRGZMNYPBZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the chlorophenyl, phenacylsulfanyl, and carboxylate moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenacylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated quinazoline derivative with a phenacylsulfanyl group, often using thiol reagents in the presence of a base.

    Addition of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via Friedel-Crafts alkylation, where the quinazoline derivative reacts with (4-chlorophenyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under mild conditions using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to interact with various biological targets. It may serve as a probe in biochemical assays to elucidate the mechanisms of enzyme inhibition or activation.

Medicine

In medicinal chemistry, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could be explored for anti-cancer, anti-inflammatory, or antimicrobial activities. Researchers may investigate its efficacy and safety in preclinical studies.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The phenacylsulfanyl group may enhance binding affinity through hydrophobic interactions and covalent bonding with target proteins. The compound’s overall effect is modulated by its ability to disrupt normal cellular processes, leading to therapeutic outcomes such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Phenacylsulfanyl Compounds: Molecules containing the phenacylsulfanyl group, known for their antimicrobial and anticancer properties.

    Chlorophenylmethyl Derivatives: Compounds with chlorophenylmethyl groups, often explored for their pharmacological activities.

Uniqueness

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4S/c1-32-24(31)18-9-12-20-21(13-18)27-25(33-15-22(29)17-5-3-2-4-6-17)28(23(20)30)14-16-7-10-19(26)11-8-16/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSRGZMNYPBZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.